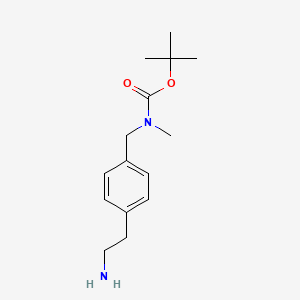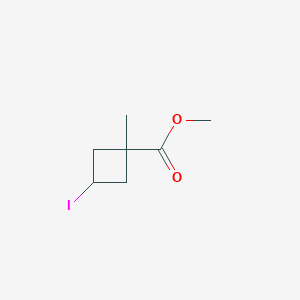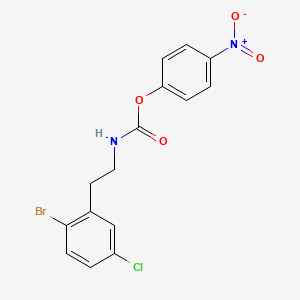
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with 2-bromo-5-chlorophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form corresponding amines, while the bromine and chlorine atoms can participate in oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Reduction: 4-Aminophenyl (2-bromo-5-chlorophenethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-bromo-5-chlorophenethylamine.
科学的研究の応用
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzymes involved in neurotransmission, where carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine .
類似化合物との比較
Similar Compounds
4-Nitrophenyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage.
4-Nitrophenyl (2-chloro-5-bromophenethyl)carbamate: Similar structure with reversed positions of bromine and chlorine.
4-Nitrophenyl (2-bromo-5-methylphenethyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenyl and carbamate groups, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C15H12BrClN2O4 |
|---|---|
分子量 |
399.62 g/mol |
IUPAC名 |
(4-nitrophenyl) N-[2-(2-bromo-5-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H12BrClN2O4/c16-14-6-1-11(17)9-10(14)7-8-18-15(20)23-13-4-2-12(3-5-13)19(21)22/h1-6,9H,7-8H2,(H,18,20) |
InChIキー |
HLECATRUYMGQEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCC2=C(C=CC(=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


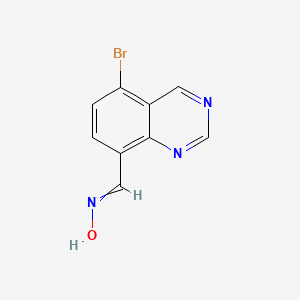
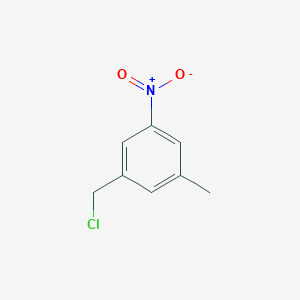
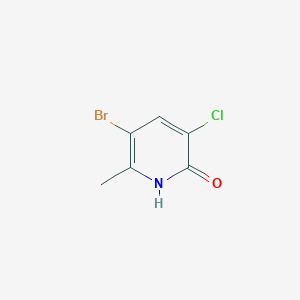
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
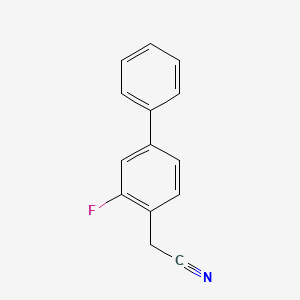
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
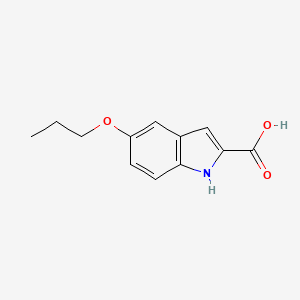
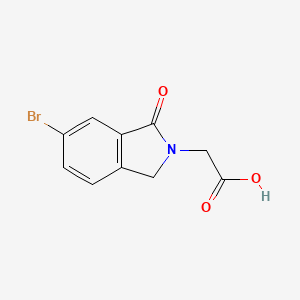
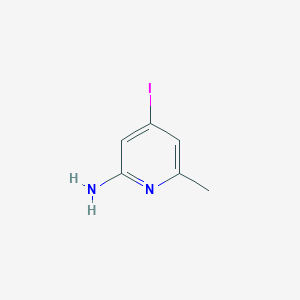
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
